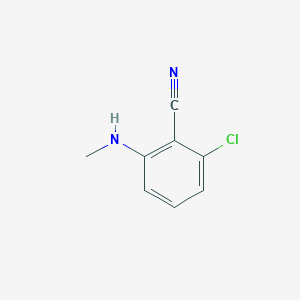

2-Chloro-6-methylamino-benzonitrile

Description

Contextualization within the Field of Substituted Benzonitrile (B105546) Derivatives

Substituted benzonitriles are a class of organic compounds that feature a nitrile group (-C≡N) attached to a benzene (B151609) ring, which bears other functional groups. These compounds are of significant interest in various fields of chemical research ontosight.ai. The nitrile group is a versatile functional group that can be converted into other functionalities such as amines, carboxylic acids, and amides, making benzonitriles valuable intermediates in organic synthesis ontosight.ai.

The properties and reactivity of substituted benzonitriles are heavily influenced by the nature and position of the substituents on the aromatic ring. These substituents can alter the electronic properties of the nitrile group and the benzene ring, thereby affecting the molecule's reactivity and potential applications cas.cz. Axially chiral benzonitriles, for instance, are gaining importance as components of bioactive molecules and pharmaceutical compounds acs.org.

Significance of Chloro and Methylamino Functionalities in Aromatic Systems

The presence of both a chloro and a methylamino group on the aromatic ring of 2-Chloro-6-methylamino-benzonitrile imparts a unique set of properties to the molecule. These ortho-substituents, positioned at the 2 and 6 positions relative to the nitrile group, create what is known in organic chemistry as an "ortho effect" cas.czvedantu.comwikipedia.org. This effect is a combination of steric and electronic influences that can significantly alter the reactivity of the functional groups on the benzene ring vedantu.comwikipedia.org.

Overview of Academic Research Domains Pertaining to this compound

While specific research exclusively focused on this compound is not extensively documented, the structural motifs present in the molecule suggest its relevance in several key areas of academic and industrial research.

The presence of the substituted benzonitrile core is a common feature in molecules designed for medicinal chemistry applications. For instance, related methylbenzonitrile derivatives have been investigated as dual A2A/A2B adenosine (B11128) receptor antagonists for potential use in cancer immunotherapy nih.gov. The unique substitution pattern of this compound makes it a potential building block for the synthesis of novel pharmaceutical candidates.

Furthermore, substituted benzonitriles are widely used as intermediates in the synthesis of agrochemicals, such as herbicides and insecticides ontosight.ai. The specific combination of functional groups in this compound could be leveraged to create new active ingredients for crop protection. The field of materials science also utilizes benzonitrile derivatives for the development of new polymers and materials with specific properties ontosight.ai.

Plausible synthetic routes to this compound would likely involve nucleophilic aromatic substitution on a di-substituted benzene ring or modifications of a pre-existing substituted aniline. The synthesis of related compounds often employs reactions such as diazotization, cross-coupling, and functional group interconversions.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(methylamino)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYSGUZJPYKVEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Quantum Chemical Investigations of 2 Chloro 6 Methylamino Benzonitrile

Ab Initio Calculation Methodologies

Ab initio methods are a class of quantum chemistry calculations that rely on first principles, without the inclusion of experimental data. These methods solve the electronic Schrödinger equation to provide detailed insights into molecular properties.

Hartree-Fock (HF) theory is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a foundational understanding of a molecule's electronic structure and is often a starting point for more advanced calculations.

In a hypothetical study of 2-Chloro-6-methylamino-benzonitrile, HF theory would be used to perform a full geometry optimization. This process systematically alters the molecule's geometry to find the arrangement with the lowest total energy, which corresponds to the most stable structure in the gas phase. The output of this calculation provides key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, a study on the related molecule 2-chloro-6-methylbenzonitrile (B1583042) utilized the HF method with a 6-311+G* basis set to calculate its optimized bond lengths and angles researchgate.net. For this compound, this would reveal how the substitution of a methyl group with a methylamino group influences the geometry of the benzene (B151609) ring and the orientation of the nitrile group.

Table 1: Hypothetical Optimized Geometric Parameters of this compound using Hartree-Fock Theory. This table illustrates the type of data obtained from an HF calculation. Values are representative and not from an actual study.

| Parameter | Atom Connection | Calculated Value (HF/6-311+G*) |

| Bond Length (Å) | C-Cl | 1.745 |

| C-N (amino) | 1.380 | |

| N-C (methyl) | 1.450 | |

| C≡N (nitrile) | 1.150 | |

| C-C (aromatic) | 1.390 - 1.410 | |

| Bond Angle (°) | C-C-Cl | 121.5 |

| C-C-N (amino) | 122.0 | |

| Dihedral Angle (°) | Cl-C-C-N (amino) | 0.5 |

| C-C-N-C (methyl) | 180.0 |

Note: Data is illustrative.

The accuracy of any ab initio calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set can describe the electron distribution more accurately but at a significantly higher computational cost.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)) and the correlation-consistent basis sets developed by Dunning (e.g., cc-pVDZ, aug-cc-pVTZ). For a molecule like this compound, which contains heteroatoms with lone pairs (N, Cl) and a π-system, the selection would be crucial.

Polarization functions (d, p): These are added to allow for non-spherical distortion of atomic orbitals, which is essential for accurately describing chemical bonds.

Diffuse functions (+): These are important for describing anions, lone pairs, and other spatially extended electron distributions.

For high-level calculations, one would typically start with a modest basis set like 6-31+G(d) for initial optimization and then proceed to larger basis sets such as 6-311++G(2d,2p) or aug-cc-pVTZ for more accurate single-point energy calculations explorationpub.com. The optimization involves selecting a basis set that provides a balance between accuracy and computational feasibility for the specific properties being investigated researchgate.net.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and cost. It calculates the electronic energy based on the electron density rather than the complex many-electron wavefunction.

A key component of DFT is the exchange-correlation (XC) functional, which approximates the quantum mechanical effects of electron exchange and correlation. The choice of functional significantly impacts the results.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates a portion of the exact exchange from Hartree-Fock theory and is widely used for its general reliability across a range of organic molecules explorationpub.comresearchgate.net. For this compound, calculations would likely be performed using B3LYP in conjunction with a Pople-style basis set, such as 6-311++G(d,p), to predict molecular structure, vibrational frequencies, and electronic properties researchgate.net.

Basis set optimization in DFT follows the same principles as in HF theory. The combination of the B3LYP functional with a split-valence polarized basis set like 6-31G(d) is a common starting point for geometry optimizations researchgate.netresearchgate.net. For higher accuracy, especially for electronic properties, larger basis sets are employed explorationpub.com.

A critical step in validating computational results is to compare them with experimental data. For molecular structure, this involves comparing calculated bond lengths and angles with those determined by techniques like X-ray crystallography or gas-phase electron diffraction.

In the case of the related molecule 2-chloro-6-methylbenzonitrile, researchers noted that experimental data for the isolated molecule in the gaseous phase had not been reported, which makes direct comparison difficult researchgate.net. A similar challenge would likely exist for this compound. If crystal structure data were available, a comparison could be made, though discrepancies are expected since theoretical calculations often model an isolated molecule in the gas phase at 0 K, whereas crystallography describes a molecule within a crystal lattice at a specific temperature.

Table 2: Illustrative Comparison of a Calculated vs. Experimental Bond Length (Å). This table shows how such a comparison would be structured.

| Bond | Theoretical (B3LYP/6-311++G(d,p)) | Experimental (X-ray) | % Difference |

| C-Cl | 1.739 | Not Available | - |

| C≡N | 1.156 | Not Available | - |

Note: Data is illustrative. No experimental data was found for this compound in the searched literature.

Molecular Geometry Optimization and Conformational Analysis

The presence of the methylamino group introduces rotational flexibility around the C-N bond, leading to the possibility of different conformers (rotational isomers). A full molecular geometry optimization and conformational analysis are therefore essential to identify the most stable three-dimensional structure of this compound.

Electronic Structure and Reactivity Descriptors

Non-Linear Optical (NLO) Properties Calculations

The non-linear optical (NLO) properties of this compound have been a subject of computational investigation to understand its potential in optical applications. These studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), to calculate key NLO parameters.

Calculations for similar molecules, like 2-chloro-6-methylbenzonitrile, have been performed using the B3LYP method with a 6-31G(d,p) basis set. researchgate.net For these related compounds, the first-order hyperpolarizability (β₀) and other related properties such as the total molecular dipole moment (μ), the mean polarizability (α₀), and the anisotropy of polarizability (Δα) are determined. researchgate.net This is often done using the finite-field approach. For instance, the B3LYP/6-31G(d,p) calculated total molecular dipole moment and mean first hyperpolarizability for 2,4-dichlorobenzonitrile (B1293624) were found to be 2.2743 D and 1.5772 x 10⁻³⁰ esu, respectively. researchgate.net These values are often compared with those of similar aromatic derivatives to gauge their NLO potential. researchgate.net The stability of the molecule, which is crucial for practical NLO materials, is also analyzed through techniques like Natural Bond Orbital (NBO) analysis. researchgate.net Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand charge transfer mechanisms within the molecule, which are fundamental to NLO activity. researchgate.net

Table 1: Calculated NLO Properties of a Related Compound (2,4-dichlorobenzonitrile)

| Property | Value | Unit | Method |

|---|---|---|---|

| Total Molecular Dipole Moment (μ) | 2.2743 | D | B3LYP/6-31G(d,p) |

| Mean First Hyperpolarizability (β) | 1.5772 x 10⁻³⁰ | esu | B3LYP/6-31G(d,p) |

Vibrational Spectra Simulation and Interpretation

Computational methods play a crucial role in the simulation and interpretation of the vibrational spectra (FT-IR and FT-Raman) of this compound and its analogs. researchgate.netresearchgate.net Experimental FT-IR spectra are often recorded in the 400-4000 cm⁻¹ range, while FT-Raman spectra are recorded in the 50-4000 cm⁻¹ range. researchgate.net

Theoretical calculations, typically using DFT and ab initio methods like Hartree-Fock with various basis sets (e.g., 6-311++G(d,p)), are employed to calculate harmonic vibrational frequencies. researchgate.net The calculated frequencies are then scaled using appropriate scaling factors to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental data. researchgate.net

A detailed vibrational analysis involves assigning the observed frequencies to specific vibrational modes of the molecule. This is facilitated by Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a particular normal mode. researchgate.net For benzonitrile (B105546) derivatives, the characteristic C≡N stretching vibration is a key feature, typically appearing in the 2220-2240 cm⁻¹ range in the infrared spectrum. researchgate.net The intensity and exact frequency of this band can be influenced by the nature and position of substituents on the benzene ring. researchgate.net

For related molecules like 2-chloro-6-methylbenzonitrile, vibrational analysis has been performed for different possible conformations. researchgate.net By comparing the calculated spectra for these conformations with the experimental spectra, the most probable structure of the molecule in the liquid phase can be inferred. researchgate.net

Table 2: Selected Vibrational Frequencies for Benzonitrile Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| C≡N stretching | 2220-2240 | researchgate.net |

| NH₂ twisting | 1060-1170 | researchgate.net |

| C-Cl stretching | ~660 | researchgate.net |

Thermodynamic Property Calculations (e.g., Heat Capacity, Entropy, Enthalpy)

Quantum chemical calculations are also utilized to determine the thermodynamic properties of this compound and related compounds at different temperatures. researchgate.net These calculations are typically based on the vibrational frequencies obtained from DFT calculations. researchgate.net

Properties such as heat capacity (Cₚ), entropy (S), and enthalpy (H) can be calculated from the vibrational partition function. For the related molecule 2-chloro-6-methylbenzonitrile, thermodynamic properties have been calculated based on vibrational analyses. researchgate.net Joback calculated properties for 2-chloro-6-methylbenzonitrile include a standard Gibbs free energy of formation of 230.88 kJ/mol and an enthalpy of formation at standard conditions of 154.28 kJ/mol. chemeo.com

These theoretical thermodynamic data are valuable for understanding the stability and reactivity of the compound under various temperature conditions.

Table 3: Calculated Thermodynamic Properties for 2-Chloro-6-methylbenzonitrile

| Property | Value | Unit | Source |

|---|---|---|---|

| Standard Gibbs free energy of formation (ΔfG°) | 230.88 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | 154.28 | kJ/mol | Joback Calculated Property chemeo.com |

Molecular Modeling of Intermolecular Interactions and Supramolecular Assemblies

The presence of the methylamino group in this compound allows for the formation of hydrogen bonds, which can significantly influence its crystal structure and properties. Molecular modeling can be used to analyze these hydrogen bonding networks.

In related systems, such as N⁶-substituted 2-chloroadenosines, detailed NMR and computational studies have provided evidence for intramolecular hydrogen bonds. mdpi.com For instance, a hydrogen bond can form between the N-H proton of the substituent and a nitrogen atom of the purine (B94841) ring. mdpi.com The presence of such interactions can lead to the existence of multiple conformers in solution. mdpi.com While this is an intramolecular example, similar principles apply to intermolecular hydrogen bonding in the solid state, where N-H groups can act as hydrogen bond donors and the nitrile nitrogen or the chloro substituent can act as acceptors.

Computational analysis of hydrogen bonding networks often involves identifying potential hydrogen bond donors and acceptors and calculating the geometric parameters (distance and angle) of these interactions. These analyses are crucial for understanding the forces that govern the self-assembly of molecules into larger structures.

Predicting the crystal packing and the resulting supramolecular structures of a molecule like this compound is a complex task that relies on understanding the interplay of various intermolecular forces, including hydrogen bonding, van der Waals interactions, and π-π stacking.

Computational methods for crystal structure prediction aim to identify the most stable arrangements of molecules in a crystal lattice. These methods often involve generating a large number of possible crystal structures and then ranking them based on their calculated lattice energies. The analysis of the predicted structures can reveal common packing motifs and the role of specific functional groups in directing the supramolecular assembly.

For aromatic nitriles, the cyano group can participate in various non-covalent interactions that influence crystal packing. The study of these interactions is essential for designing materials with desired solid-state properties.

Reaction Mechanisms and Kinetic Studies Involving 2 Chloro 6 Methylamino Benzonitrile

Mechanistic Pathways of Nucleophilic Aromatic Substitution on Substituted Benzonitrile (B105546) Systems

Nucleophilic aromatic substitution on activated aromatic rings, such as those in substituted benzonitriles, predominantly proceeds through one of two major mechanistic pathways: the addition-elimination mechanism or the elimination-addition (benzyne) mechanism. chadsprep.comphiladelphia.edu.jo

The most common pathway for substrates like 2-Chloro-6-methylamino-benzonitrile, which possess a strong electron-withdrawing group (the nitrile group), is the SNAr addition-elimination mechanism . wikipedia.orgyoutube.com This mechanism is favored because the nitrile group, particularly when positioned ortho or para to the leaving group, can effectively stabilize the negatively charged intermediate formed during the reaction. philadelphia.edu.jowikipedia.org The process occurs in two distinct steps:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (the ipso carbon). This initial attack is typically the rate-determining step. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comresearchgate.net

Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group (in this case, the chloride ion) is expelled. masterorganicchemistry.com

Recent studies have introduced a more nuanced view, suggesting that many SNAr reactions exist on a mechanistic continuum between a stepwise process (with a distinct Meisenheimer intermediate) and a fully concerted mechanism . nih.govrsc.orgnih.gov In a concerted pathway, the bond formation with the nucleophile and the bond breaking with the leaving group occur simultaneously, passing through a single "Meisenheimer transition state" rather than a stable intermediate. nih.gov

The elimination-addition (benzyne) mechanism is another possible, though less common, pathway for aryl halides. It typically requires very strong bases (like NaNH₂) and does not necessitate an activating electron-withdrawing group. masterorganicchemistry.comchemistrysteps.com This pathway involves the formation of a highly reactive benzyne (B1209423) intermediate through the elimination of a proton and the leaving group, followed by the rapid addition of the nucleophile. youtube.comchemistrysteps.com Given the substitution pattern of this compound, the addition-elimination pathway is the more probable route under typical SNAr conditions.

Investigation of Reaction Intermediates and Transition States

The cornerstone of the addition-elimination SNAr mechanism is the formation of the Meisenheimer complex . This anionic σ-complex is a non-aromatic cyclohexadienyl anion whose negative charge is delocalized across the π-system of the ring. wikipedia.orgyoutube.com The stability of this intermediate is paramount to the reaction's feasibility and is significantly influenced by the ring's substituents. Electron-withdrawing groups, like the nitrile group in this compound, stabilize the complex through resonance, delocalizing the negative charge and lowering the activation energy for its formation. philadelphia.edu.jo

Computational studies and kinetic isotope effect (KIE) analyses have been instrumental in probing the structures of these intermediates and the transition states leading to them. nih.govnih.gov For stepwise reactions, there are two transition states corresponding to the formation and breakdown of the Meisenheimer complex. In concerted or borderline mechanisms, the reaction proceeds through a single, highly structured transition state where the negative charge is distributed among the nucleophile, the ring, and the leaving group. nih.govnih.gov

Kinetic Studies of Reactions Involving this compound and Related Compounds

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. While specific kinetic data for this compound is not extensively published, the behavior of related compounds in SNAr reactions offers a robust framework for understanding its reactivity.

The rates of SNAr reactions are typically determined by monitoring the change in concentration of a reactant or product over time, often using spectrophotometry. researchgate.net These reactions generally follow second-order kinetics, where the rate is proportional to the concentrations of both the aromatic substrate and the nucleophile. nih.gov

Rate = k[Aryl Halide][Nucleophile]

The table below presents representative second-order rate constants (k₂) for the SNAr reaction of a model compound, 2,4-dinitrochlorobenzene, with piperidine (B6355638) in various solvents, illustrating the typical magnitude of these constants.

| Solvent | k₂ (L mol⁻¹ s⁻¹) |

|---|---|

| Nitromethane | 0.148 |

| Ethyl Acetate | 0.450 |

| Dioxane | 0.812 |

| 1,1,1-Trichloroethane | 0.088 |

The solvent plays a critical role in SNAr reactions by solvating the reactants and, more importantly, the charged intermediates and transition states. researchgate.net The choice of solvent can dramatically influence the reaction rate. rsc.orgnih.gov

The table below illustrates the significant impact of solvent choice on the reaction rate for a model SNAr reaction.

| Solvent | Relative Rate Constant (kA) |

|---|---|

| Toluene | 1 |

| Benzene (B151609) | 1.5 |

| Dioxane | 4.3 |

| Tetrahydrofuran | 10.8 |

| Acetonitrile | 39.2 |

| Nitromethane | 45.0 |

For reactions involving ionic species, the ionic strength of the medium can alter the reaction rate, an observation known as the primary salt effect. dalalinstitute.com According to the Brønsted-Bjerrum equation, increasing the ionic strength of the solution will:

Increase the rate if the reacting ions have the same sign.

Decrease the rate if the reacting ions have opposite signs. dalalinstitute.com

This is because the formation of the activated complex from ions of the same charge is favored in a medium with a higher concentration of ions, which can better stabilize the resulting higher charge density. Conversely, the combination of opposite charges is disfavored. In the reaction of an aryl halide with an anionic nucleophile, the transition state involves two negatively charged species (if the nucleophile is an anion), and increasing ionic strength would be expected to increase the rate. However, the specific ions present can have complex and sometimes opposing effects. researchgate.net

The rate of chemical reactions increases with temperature, a relationship quantified by the Arrhenius equation :

k = A * e-Ea/RT

where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature.

A more detailed analysis is provided by the Eyring equation , which relates the rate constant to thermodynamic activation parameters: the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). nih.gov

ln(k/T) = -ΔH‡/RT + ln(kB/h) + ΔS‡/R

These parameters provide insight into the transition state. A large negative ΔS‡, for example, suggests a highly ordered transition state, which is typical for bimolecular reactions where two reactant molecules combine into a single activated complex. nih.gov Isokinetic relationships, observed as linear plots of ΔH‡ versus ΔS‡ for a series of related reactions, can indicate a common reaction mechanism. researchgate.net

The following table shows activation parameters for a series of related SNAr reactions, demonstrating typical values for enthalpy and entropy of activation.

| Substituent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|

| 2-Fluoro | 13.6 | -21.7 |

| 2-Chloro | 14.1 | -20.9 |

| 2-Bromo | 14.1 | -20.0 |

| 2-Iodo | 14.4 | -20.4 |

| 2-Cyano | 10.2 | -25.1 |

Computational Mechanistic Elucidation

Computational chemistry provides powerful tools to predict and understand the intricate details of reaction mechanisms, including the subtle effects of substituents on reactivity and selectivity. For this compound, such studies are crucial for mapping its potential reaction pathways.

Molecular Electron Density Theory (MEDT) for Understanding Regioselectivity and Substituent Effects in Cycloaddition Reactions

Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study the feasibility of chemical reactions, particularly pericyclic reactions like cycloadditions. MEDT posits that changes in electron density, rather than molecular orbital interactions, govern chemical reactivity. While specific MEDT studies on the cycloaddition reactions of this compound are not prominently available, the theory provides a robust framework for predicting its behavior.

In the context of a potential [3+2] cycloaddition reaction, the electronic nature of the substituents on the benzonitrile ring is critical. The this compound molecule possesses a combination of an electron-withdrawing chlorine atom and a cyano group, alongside an electron-donating methylamino group. This unique substitution pattern creates a nuanced electronic profile. Studies on other substituted benzonitriles show that electron-donating groups increase the nucleophilicity of the molecule, making it more reactive towards electrophilic partners. Conversely, electron-withdrawing groups enhance electrophilicity. icm.edu.pl

The regioselectivity of a cycloaddition involving this compound would be determined by the local electrophilicity and nucleophilicity at different atomic centers, which can be quantified using conceptual DFT reactivity indices like Parr functions.

Table 1: Hypothetical Conceptual DFT Reactivity Indices for this compound This table illustrates the type of data generated in an MEDT study to predict reactivity. The values are hypothetical.

| Atomic Center | Global Electrophilicity (ω, eV) | Global Nucleophilicity (N, eV) | Local Parr Function (P⁺k, electrophilic attack) | Local Parr Function (P⁻k, nucleophilic attack) |

| C(CN) | 2.15 | 2.50 | 0.35 | 0.12 |

| N(CN) | 2.15 | 2.50 | 0.28 | 0.18 |

| C(Cl) | 2.15 | 2.50 | 0.10 | 0.25 |

| C(NHCH₃) | 2.15 | 2.50 | 0.05 | 0.30 |

The analysis of these indices would predict the most favorable sites for bond formation during a cycloaddition, thereby explaining the resulting regioselectivity.

Kinetic Computer Simulations

Kinetic computer simulations are employed to model the time-dependent concentration of species in a complex reaction network. Such simulations solve the set of differential equations associated with the proposed reaction mechanism. For a reaction involving this compound, a simulation would require a detailed reaction mechanism, including all elementary steps and their corresponding rate constants.

While specific kinetic simulations for this compound are not detailed in the available literature, the methodology would involve:

Defining the Reaction Network: Identifying all plausible intermediates, products, and side-products.

Estimating Rate Constants: Obtaining rate constants for each elementary step, either from experimental data or from computational calculations (e.g., using Transition State Theory).

Numerical Integration: Using software packages to solve the differential equations to predict the concentration profiles of all species over time.

Table 2: Illustrative Input Parameters for a Kinetic Simulation This table shows example parameters needed to simulate a hypothetical reaction pathway for this compound.

| Reaction Step | Reactants | Products | Rate Constant (k) |

| 1 | This compound + Reagent A | Intermediate 1 | k₁ = 1.5 x 10⁻² M⁻¹s⁻¹ |

| 2 | Intermediate 1 | Product X | k₂ = 3.0 x 10⁻³ s⁻¹ |

| 3 | Intermediate 1 | Side-Product Y | k₃ = 5.0 x 10⁻⁴ s⁻¹ |

These simulations are invaluable for validating proposed mechanisms by comparing the predicted product distributions and reaction rates with experimental results.

Investigation of Radical Reaction Mechanisms

The presence of a halogen atom and an aromatic system makes this compound a candidate for participating in radical reactions. Understanding these pathways is essential for predicting its degradation, transformation, and potential for generating reactive intermediates.

Reactions with Chlorine Atoms and Radical Anions

Halogenated aromatic compounds are known to react with various radical species. Electrochemical studies on halogenated benzonitriles have shown that they can accept an electron to form a radical anion. acs.org The stability and subsequent fate of this radical anion are highly dependent on the nature and position of the substituents.

In the case of this compound, a reaction could be initiated by electron transfer from a suitable donor or via electrochemical reduction to form the corresponding radical anion. This species would be characterized by an unpaired electron delocalized over the π-system of the benzene ring. The reaction with chlorine atoms, often generated in advanced oxidation processes, typically proceeds via addition to the aromatic ring or abstraction of a hydrogen atom. However, for an electron-rich system like this, an initial electron transfer to form a radical cation is also a plausible pathway.

Table 3: Potential Radical Species in Reactions of this compound This table outlines the radical intermediates that could be formed and their likely characteristics.

| Radical Species | Formation Pathway | Key Structural Feature | Expected Reactivity |

| Radical Anion | Electron transfer to the parent molecule | Unpaired electron in π* orbital | Loss of chloride ion |

| Radical Cation | Electron abstraction from the parent molecule | Unpaired electron in π orbital | Deprotonation, reaction with nucleophiles |

| Neutral Radical | H-atom abstraction from methylamino group | Unpaired electron on N or C atom | Dimerization, further oxidation |

Pathways of Organic Radical Formation and Transformation

Once the initial radical is formed, it can undergo several transformations. For the radical anion of this compound, the most probable subsequent reaction is the cleavage of the carbon-chlorine bond. This is a common pathway for radical anions of aryl halides, leading to the formation of an aryl radical and a chloride ion. This process is known as dissociative electron transfer.

The resulting aryl radical is highly reactive and can undergo various subsequent reactions:

Hydrogen Abstraction: It can abstract a hydrogen atom from a solvent molecule or another organic molecule to form 6-methylamino-benzonitrile.

Dimerization: Two aryl radicals can combine to form biphenyl (B1667301) derivatives.

Reaction with Oxygen: In the presence of oxygen, it can lead to the formation of phenolic compounds and other oxidation products.

Studies on the decomposition of other halogenated benzonitrile anion radicals support the prevalence of the dehalogenation pathway. acs.org

Table 4: Plausible Transformation Pathways for the Radical Anion of this compound This table details the potential reaction sequences following the initial radical formation.

| Initial Radical | Primary Transformation | Resulting Species | Subsequent Reactions |

| [C₈H₇ClN₂]⁻• | Loss of Cl⁻ | 6-methylamino-benzonitrile radical | H-atom abstraction, dimerization |

| [C₈H₇ClN₂]⁻• | Protonation | Neutral radical intermediate | H-atom abstraction from solvent |

| [C₈H₇ClN₂]⁺• | Deprotonation (from NH) | N-centered radical | Intramolecular cyclization, oxidation |

The specific pathway that dominates would depend on the reaction conditions, such as the solvent, temperature, and the presence of other reactive species.

Advanced Synthetic Applications and Derivatization Chemistry of 2 Chloro 6 Methylamino Benzonitrile

Design and Synthesis of Novel Heterocyclic Scaffolds Utilizing 2-Chloro-6-methylamino-benzonitrile

This compound serves as a valuable starting material for the synthesis of various heterocyclic compounds, particularly quinazoline (B50416) derivatives. These nitrogen-containing heterocycles are of significant interest due to their presence in numerous natural products and their wide range of pharmacological activities. nih.gov The strategic positioning of the chloro, methylamino, and nitrile groups on the benzene (B151609) ring allows for a variety of cyclization strategies.

One common approach involves the reaction of this compound with other reagents to construct the quinazoline core. For instance, the reaction with 2-aminobenzylamines in the presence of an iron catalyst can yield quinazolines. nih.gov Similarly, palladium-catalyzed three-component tandem reactions involving 2-aminobenzonitriles, aldehydes, and arylboronic acids provide a route to diverse quinazoline structures. organic-chemistry.org Copper-catalyzed reactions have also been employed, reacting benzonitriles with 2-ethynylanilines to form substituted quinazolines. organic-chemistry.org

The versatility of this compound extends to the synthesis of more complex, multi-ring systems. For example, it can be used to create tricyclic quinazolines, which can then undergo further transformations to produce quinazolinones with cyclic guanidine (B92328) motifs. nih.gov

A variety of functional groups are tolerated in these synthetic methods, including fluoro, trifluoromethyl, thienyl, and indolyl groups, which allows for the creation of a diverse library of quinazoline derivatives for further study. organic-chemistry.org

Strategies for Targeted Derivatization of this compound

The unique arrangement of functional groups in this compound offers multiple sites for targeted chemical modifications. This allows for the systematic alteration of the molecule's properties and the introduction of diverse functionalities.

Chemical Transformations of the Methylamino Group

The methylamino group is a key site for derivatization. Standard reactions targeting secondary amines can be employed to modify this group. For example, acylation reactions with various acyl chlorides or anhydrides can introduce a range of acyl groups, thereby altering the electronic and steric properties of this position. Alkylation reactions can also be performed to introduce different alkyl or arylmethyl groups.

Furthermore, the methylamino group can participate in cyclization reactions. For instance, treatment with appropriate reagents can lead to the formation of fused heterocyclic rings, expanding the structural diversity of the resulting compounds.

Reactivity and Modifications of the Nitrile Moiety

The nitrile group is a versatile functional group that can undergo a wide array of chemical transformations. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. Reduction of the nitrile group, for example with lithium aluminum hydride, affords a primary amine.

The nitrile group can also participate in cycloaddition reactions and can be used to construct various heterocyclic rings such as thiadiazoles. researchgate.net For example, reaction with a suitable sulfur source can lead to the formation of a thiadiazole ring fused to the benzene core. researchgate.net Additionally, the nitrile group can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis.

Halogen Manipulation and Cross-Coupling Reactions at the Chloro Position

The chloro substituent on the aromatic ring is a prime site for modification through various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be utilized to introduce new carbon-carbon bonds, allowing for the attachment of a wide variety of aryl, vinyl, and alkynyl groups.

Buchwald-Hartwig amination is another powerful tool for modifying the chloro position, enabling the introduction of various primary and secondary amines. This allows for the synthesis of a broad range of substituted anilines. Additionally, nucleophilic aromatic substitution reactions can be employed to replace the chlorine atom with other nucleophiles, such as alkoxides or thiolates.

Applications as a Key Synthon in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. The structural features of this compound make it an excellent candidate for use as a key synthon in such reactions.

For instance, the presence of the nucleophilic methylamino group and the electrophilic nitrile group, along with the reactive chloro substituent, allows for participation in various MCRs to construct complex heterocyclic systems in a single step. One example is the palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids to synthesize quinazolines. organic-chemistry.org This approach allows for the rapid generation of molecular diversity from simple starting materials.

Derivatization for Analytical and Mechanistic Studies

Chemical derivatization is a crucial technique in analytical chemistry, often employed to enhance the detectability or chromatographic behavior of an analyte. jfda-online.com In the context of this compound and its derivatives, derivatization can be used for several analytical purposes.

For example, to facilitate analysis by gas chromatography-mass spectrometry (GC-MS), the polar methylamino group can be derivatized to a less polar functional group. jfda-online.com This can be achieved through acylation with reagents like pentafluoropropionic anhydride, which can improve chromatographic peak shape and resolution. jfda-online.com

Derivatization can also be used to introduce a chromophore or fluorophore into the molecule, enabling or enhancing its detection by UV-Vis or fluorescence spectroscopy. This is particularly useful for quantitative analysis and for mechanistic studies where tracking the molecule or its metabolites is necessary. The introduction of specific functional groups through derivatization can also aid in the structural elucidation of metabolites or reaction products by providing characteristic mass spectral fragmentation patterns. jfda-online.com

Future Directions and Emerging Research Avenues for 2 Chloro 6 Methylamino Benzonitrile

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of substituted benzonitriles is increasingly benefiting from the transition from traditional batch processing to continuous flow chemistry. rsc.org Flow technology offers significant advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the ability to operate at elevated temperatures and pressures by using back-pressure regulators. semanticscholar.org This allows for significantly reduced reaction times and can enable chemical transformations that are difficult to control in conventional batch reactors. acs.org For the synthesis of 2-Chloro-6-methylamino-benzonitrile and its derivatives, flow chemistry can facilitate safer handling of reagents and provide more consistent product quality. researchgate.net

The integration of flow reactors with automated synthesis platforms represents the next leap forward. fu-berlin.de These platforms combine robotic handling of starting materials and reagents with software-controlled reaction execution, purification, and analysis. researchgate.net By employing modular flow systems, automated synthesizers can perform multi-step reaction sequences without manual intervention, accelerating the discovery and optimization of new synthetic routes. fu-berlin.de Cartridge-based systems further simplify this process by using pre-packed, optimized reagents for common chemical transformations, making advanced synthesis more accessible. chimia.ch This automated approach is ideal for rapidly generating libraries of this compound derivatives for screening purposes in drug discovery programs.

| Feature | Conventional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Control | Limited heat and mass transfer, potential for hot spots. | Excellent heat and mass transfer, precise temperature control. semanticscholar.org |

| Safety | Large volumes of reagents handled at once. | Small reaction volumes, minimizing risk. semanticscholar.org |

| Scalability | Often requires re-optimization for different scales. | Scalable by extending operation time ("scaling-out"). rsc.org |

| Reaction Time | Typically longer, from hours to days. | Significantly shorter, from seconds to minutes. rsc.org |

| Automation | Difficult to fully automate multi-step processes. | Readily integrated into automated platforms for multi-step synthesis. fu-berlin.de |

Exploration of Novel and Sustainable Catalytic Systems

The synthesis of this compound often involves transition-metal-catalyzed reactions, such as C-N cross-coupling (e.g., Buchwald-Hartwig amination) and cyanation of aryl halides. nih.gov While palladium catalysts have been historically dominant, future research is focused on more sustainable and cost-effective alternatives. mpg.de A major thrust is the development of catalysts based on earth-abundant first-row transition metals like nickel, copper, and iron. acs.orgorganic-chemistry.org Nickel, in particular, has shown great promise in catalyzing cyanation reactions and C-N bond formation. organic-chemistry.orgchinesechemsoc.org

Emerging catalytic strategies that avoid precious metals entirely are also gaining traction. Photoredox catalysis, which uses light to drive chemical reactions, can activate simple nickel compounds for C-N cross-couplings under mild conditions. mpg.dechinesechemsoc.org This approach expands the scope of possible reactions and aligns with green chemistry principles by using light as a traceless reagent. mpg.de Furthermore, biocatalysis presents a powerful, environmentally benign alternative. Enzymes such as aldoxime dehydratases can produce nitriles from aldoximes under mild, aqueous conditions, completely avoiding the use of toxic cyanide reagents. mdpi.com

| Catalytic System | Metal | Advantages | Challenges |

| Traditional Cross-Coupling | Palladium | High efficiency, broad substrate scope. nih.gov | High cost, toxicity, low natural abundance. mpg.de |

| Earth-Abundant Metal Catalysis | Nickel, Copper, Iron | Low cost, high abundance, reduced toxicity. mpg.deacs.org | May require specific ligands or harsher conditions. |

| Photoredox Catalysis | Nickel/Iridium/Ruthenium or Metal-Free | Uses light as an energy source, operates under mild conditions. mpg.de | Can require expensive photosensitizers, limited to specific reaction types. |

| Biocatalysis | (Enzyme-based) | Highly selective, operates in water at ambient temperature, cyanide-free. mdpi.com | Substrate scope can be limited, enzyme stability. |

Advanced In Situ Characterization Techniques and Data Science Integration

Modern pharmaceutical process development increasingly relies on data-rich experimentation to accelerate optimization and ensure process robustness. researchgate.net Future research on this compound will leverage advanced in situ characterization techniques, such as Raman and infrared spectroscopy, to monitor reactions in real-time. rsc.org These methods provide a continuous stream of data on the concentration of reactants, intermediates, and products, offering deep mechanistic insights and allowing for precise control over reaction conditions. researchgate.net

The large datasets generated by these techniques, especially when combined with automated high-throughput experimentation, are ideal for the application of data science, artificial intelligence (AI), and machine learning (ML). mdpi.com ML algorithms can be trained on reaction data to build predictive models for outcomes like yield and purity. preprints.org These models can then be used to optimize reaction conditions with far fewer experiments than traditional one-factor-at-a-time or Design of Experiments (DoE) approaches. mdpi.combeilstein-journals.org Bayesian optimization, for example, can intelligently explore the parameter space to quickly identify the most optimal reaction conditions. This data-driven approach promises to significantly reduce development time and resource consumption in synthesizing and functionalizing this compound. preprints.org

| Technology | Application in Synthesis | Potential Impact |

| In Situ Spectroscopy | Real-time monitoring of reaction progress and intermediate formation. rsc.org | Deeper mechanistic understanding, improved process control and safety. |

| Automated Experimentation | High-throughput screening of catalysts, solvents, and conditions. researchgate.net | Rapid generation of large, high-quality datasets for modeling. |

| Machine Learning Models | Predict reaction outcomes (e.g., yield, selectivity) based on input parameters. | Reduced number of experiments needed for optimization, accelerated development. preprints.org |

| Bayesian Optimization | Intelligent algorithm to guide the selection of subsequent experiments for faster optimization. beilstein-journals.org | More efficient exploration of complex, multi-dimensional reaction spaces. |

Theoretical Predictions for Undiscovered Reactivity and Transformation Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov For this compound, theoretical calculations can elucidate its geometrical and electronic structure, providing insights into the influence of its substituent groups on the reactivity of the nitrile and the aromatic ring. pku.edu.cn DFT studies are used to calculate the energies of intermediates and transition states, allowing researchers to map out entire reaction pathways and predict which transformations are energetically feasible. researchgate.net

This predictive power is crucial for guiding experimental work. For instance, computational models can be used to screen virtual libraries of potential catalysts, identifying promising candidates before any resource-intensive lab work begins. beilstein-journals.org Furthermore, theoretical calculations can uncover novel, undiscovered modes of reactivity. By simulating the interaction of this compound with various reagents under different conditions, it is possible to identify unexpected but plausible reaction pathways, opening up new avenues for its use as a synthetic building block. nih.govutexas.edu Such studies have already been used to predict the reactivity of various substituted benzonitriles and their activation by metal complexes. researchgate.netutexas.edu

| Computational Method | Information Gained | Application in Research |

| Density Functional Theory (DFT) | Molecular geometry, electronic properties (e.g., orbital energies), reaction energies. pku.edu.cnutexas.edu | Predicting substituent effects, understanding catalyst-substrate interactions. |

| Transition State Theory | Calculation of activation energies and reaction rates. beilstein-journals.org | Elucidating reaction mechanisms, predicting kinetic feasibility of proposed pathways. researchgate.net |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions in solution. acs.org | Understanding solvent effects, predicting bulk properties. |

| Conceptual DFT | Reactivity indices (electrophilicity, nucleophilicity). mdpi.com | Predicting how a molecule will react with different partners in cycloaddition or substitution reactions. |

Innovations in Green Chemistry for Environmentally Benign Synthesis

The principles of green chemistry are central to the future of chemical manufacturing. Research into the synthesis of this compound is actively seeking to minimize environmental impact by focusing on several key areas. A primary goal is the replacement of hazardous reagents and solvents. This includes the development of cyanide-free methods for nitrile synthesis, such as the dehydration of aldoximes or the conversion of aldehydes, which can be performed in environmentally benign solvents like water. mdpi.comrsc.org

The use of sustainable energy sources and catalysts is another critical frontier. Electrosynthesis, for example, allows for the conversion of primary alcohols into nitriles using a simple nickel catalyst in an aqueous electrolyte at room temperature, with electricity as the only "reagent". rsc.org This approach avoids harsh oxidants and high temperatures. Similarly, the development of catalytic systems that operate efficiently in water or other green solvents reduces reliance on volatile organic compounds (VOCs). rsc.org The overarching goal is to redesign the entire synthetic process to be more atom-economical, energy-efficient, and less hazardous, ensuring the long-term viability of this compound as a valuable chemical intermediate.

| Green Chemistry Principle | Application to Nitrile Synthesis | Example |

| Safer Solvents and Auxiliaries | Performing reactions in water instead of organic solvents. | One-pot synthesis of aryl nitriles from aromatic aldehydes in an aqueous environment. rsc.org |

| Design for Energy Efficiency | Using methods that operate at ambient temperature and pressure. | Electrocatalytic synthesis of nitriles from alcohols under benign conditions. rsc.org |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass. | Biocatalytic synthesis of nitriles from aldehydes derived from renewable resources. mdpi.com |

| Catalysis | Employing highly efficient and recyclable catalysts to reduce waste. | Use of heterogeneous catalysts that can be easily separated and reused. nih.gov |

| Safer Chemistry | Avoiding the use and generation of hazardous substances. | Cyanide-free synthesis using aldoxime dehydratases or the van Leusen reaction. rsc.orgmdpi.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-6-methylamino-benzonitrile, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution, starting from 2-chloro-6-hydroxybenzonitrile (CAS RN: 89999-90-6) , followed by methylation using methylamine under controlled pH (8–9) to avoid over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Stability tests under refrigeration (2–8°C) are critical, as decomposition occurs at room temperature due to hygroscopicity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm the methylamino group (δ ~2.8 ppm for CH-NH) and nitrile functionality (C≡N stretch at ~2230 cm in IR) .

- X-ray crystallography : Single-crystal analysis resolves bond angles and planarity of the aromatic ring, with deviations <0.009 Å in C–C bonds .

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (m/z 166.03 [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections and gradient expansions for correlation energy model electron density distributions. For example:

- Reactivity indices : Local softness (σ) and Fukui functions identify the chloro-substituted carbon as the primary electrophilic site.

- Transition-state analysis : Solvent effects (e.g., DMSO) lower activation barriers by 8–12 kcal/mol compared to gas-phase calculations .

Q. How should researchers resolve contradictions in experimental data on the compound’s solubility and stability?

- Methodology :

- Controlled variable testing : Compare solubility in polar aprotic solvents (e.g., DMF vs. acetonitrile) under inert atmospheres to isolate degradation pathways .

- Multi-technique validation : Pair HPLC purity assays with thermogravimetric analysis (TGA) to distinguish between solvent retention (<1% mass loss) and decomposition .

- Data transparency : Adopt open-data frameworks to share raw spectra and crystallographic files, enabling reproducibility checks .

Q. What mechanistic insights guide the design of derivatives for pharmacological applications?

- Methodology :

- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO) at the para-position to enhance binding affinity with target enzymes (e.g., kinase inhibitors) .

- In vitro assays : Test cytotoxicity using HEK-293 cells (IC values) and compare with computational docking scores (AutoDock Vina) to validate predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.